molecular formula C27H24N2O2S B560395 JGB1741 CAS No. 1256375-38-8

JGB1741

Numéro de catalogue: B560395
Numéro CAS: 1256375-38-8
Poids moléculaire: 440.561
Clé InChI: FWUWBVFRROBPPF-XLNRJJMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

. La sirtuine 1 est un membre de la famille des protéines sirtuines, qui sont impliquées dans la régulation de processus cellulaires tels que le vieillissement, la transcription et l'apoptose.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du JGB1741 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le diméthylformamide (DMF), ainsi que des catalyseurs et des réactifs comme le palladium sur carbone (Pd/C) et l'hydrure de sodium (NaH) .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le JGB1741 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'activité de la sirtuine 1. Cette inhibition conduit à une augmentation des niveaux d'acétylation de p53, une protéine suppresseur de tumeur. Le p53 acétylé favorise ensuite l'apoptose dans les cellules cancéreuses en modulant le rapport Bax/Bcl2, la libération du cytochrome c et le clivage du PARP . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation p53 et la voie apoptotique intrinsèque .

Applications De Recherche Scientifique

Antitumor Effects

JGB1741 has demonstrated significant antitumor activity across several cancer types, particularly in breast cancer and leukemia.

Breast Cancer

In studies involving MDA-MB-231 breast cancer cells, this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent inhibitory effects on cell proliferation. The compound's ability to induce apoptosis was associated with increased levels of acetylated p53 and histone proteins, suggesting a mechanism that enhances tumor suppressor activity .

Leukemia

Research on K562 leukemia cells revealed that this compound effectively induces apoptosis through similar mechanisms as observed in breast cancer cells. The compound's action led to significant changes in mitochondrial membrane potential and increased apoptotic markers .

Comparative Efficacy

The efficacy of this compound compared to other sirtuin inhibitors highlights its potential as a targeted therapeutic agent:

CompoundTargeted SirtuinIC₅₀ (μM)Cancer Type
This compoundSIRT10.5Breast Cancer
SirtinolSIRT12.0Various Cancers
EX527SIRT110Glioblastoma
Tenovin-1SIRT13.0Various Cancers

Case Study 1: Breast Cancer

In a controlled study, MDA-MB-231 cells treated with this compound showed a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant rise in early and late apoptotic cells following treatment with this compound for 24 hours .

Case Study 2: Glioblastoma

A separate investigation into glioblastoma cells demonstrated that this compound not only inhibited cell proliferation but also induced cellular senescence. This effect was linked to enhanced expression of senescence markers such as p53 and β-galactosidase .

Mécanisme D'action

JGB1741 exerts its effects by inhibiting the activity of Sirtuin 1. This inhibition leads to an increase in the acetylation levels of p53, a tumor suppressor protein. The acetylated p53 then promotes apoptosis in cancer cells by modulating the Bax/Bcl2 ratio, cytochrome c release, and PARP cleavage . The molecular targets and pathways involved include the p53 signaling pathway and the intrinsic apoptotic pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du this compound

Le this compound est unique en raison de sa forte sélectivité pour la sirtuine 1 par rapport aux autres membres de la famille des sirtuines, tels que la sirtuine 2 et la sirtuine 3. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la sirtuine 1 dans les processus cellulaires et son potentiel en tant que cible thérapeutique dans la recherche sur le cancer .

Activité Biologique

JGB1741, a small molecule inhibitor targeting SIRT1 (Sirtuin 1), has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is designed based on the structure of sirtinol, a known SIRT1 inhibitor, and exhibits significant biological activity against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including apoptosis, DNA repair, and metabolism. In cancer biology, SIRT1 can function as either a tumor suppressor or promoter depending on the context and type of cancer. Inhibition of SIRT1 by this compound leads to:

  • Induction of Apoptosis : this compound induces apoptosis in cancer cells through mechanisms involving the release of cytochrome c from mitochondria, modulation of the Bax/Bcl2 ratio, and cleavage of PARP (Poly (ADP-ribose) polymerase) .
  • Alteration in Acetylation Levels : Treatment with this compound increases acetylation levels of histones H3 and p53, which are critical for regulating gene expression and promoting cell death pathways .
  • Caspase Activation : The compound activates multicaspases, leading to enhanced apoptotic signaling within the cells .

Efficacy in Cancer Cell Lines

This compound has been tested against several cancer cell lines, demonstrating varying degrees of efficacy:

Cell LineIC₅₀ (μM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.5Induces apoptosis via mitochondrial pathways
K562 (Leukemia)1Inhibits proliferation
HepG2 (Liver Cancer)10Induces cell cycle arrest and apoptosis

The most notable results were observed in MDA-MB-231 cells, where this compound exhibited an IC₅₀ value of 0.5 μM, indicating potent cytotoxicity .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that this compound effectively induced apoptosis in MDA-MB-231 cells. The treatment led to increased levels of acetylated histones and p53, suggesting that the compound disrupts normal cellular functions associated with survival and proliferation .
  • Impact on Drug Resistance : In another investigation, this compound was shown to affect DNA repair mechanisms in chronic myeloid leukemia (CML) cells by altering SIRT1's role in homologous recombination and non-homologous end joining pathways. This suggests that this compound may help overcome drug resistance by targeting these critical repair pathways .

Research Findings

Recent research has further elucidated the role of SIRT1 in cancer biology:

  • SIRT1's Dual Role : Depending on the tumor microenvironment and specific signaling pathways activated, SIRT1 can either promote tumor growth or inhibit it. This duality underscores the importance of precise targeting in therapeutic strategies involving SIRT1 inhibitors like this compound .
  • Combination Therapies : The potential for combination therapies using this compound with other anticancer agents is being explored. For instance, combining this compound with traditional chemotherapeutics may enhance overall efficacy by simultaneously targeting multiple pathways involved in cancer cell survival .

Propriétés

IUPAC Name

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTIXRJWHKMWCH-STBIYBPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.